N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide
Description
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide is a thiazole-based carboxamide derivative featuring a 2,3-dihydrobenzo[1,4]dioxin moiety. This compound integrates a thiazole core substituted with a phenyl group at position 4, a phenylamino group at position 2, and a carboxamide linkage at position 3. Its synthesis likely involves coupling reactions between thiazole carboxylates and amines, as observed in analogous compounds (e.g., ) .
Properties
IUPAC Name |
2-anilino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3S/c28-23(25-18-11-12-19-20(15-18)30-14-13-29-19)22-21(16-7-3-1-4-8-16)27-24(31-22)26-17-9-5-2-6-10-17/h1-12,15H,13-14H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSUKJOLOLVESL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N=C(S3)NC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes.
Mode of Action
The compound interacts with its target, PARP1, by inhibiting its activity. This inhibition disrupts the normal function of PARP1, which is to assist in the repair of single-strand DNA breaks. The disruption of this process can lead to cell death, particularly in cancer cells that rely heavily on PARP1 for survival.
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps. Initial reactions typically start with the formation of 2,3-dihydrobenzo[1,4]dioxin derivatives followed by coupling with thiazole and phenyl groups. The general synthetic pathway includes:
- Formation of 2,3-dihydrobenzo[1,4]dioxin : This is achieved through the reaction of appropriate starting materials under alkaline conditions.
- Coupling with thiazole : The thiazole ring is introduced via nucleophilic substitution reactions.
- Final amide formation : The carboxylic acid derivative undergoes amide coupling with phenylamine.
The biological activity of this compound has been linked to its ability to inhibit specific enzymes and receptors involved in various diseases. Notably:
- Enzyme Inhibition : Studies indicate that this compound exhibits inhibitory effects on enzymes such as acetylcholinesterase (AChE) and α-glucosidase. These enzymes are critical in the management of conditions like Alzheimer's disease (AD) and type 2 diabetes mellitus (T2DM) respectively .
Case Studies
Several studies have evaluated the efficacy of this compound in vitro and in vivo:
- Anti-diabetic Activity : A study demonstrated that derivatives of this compound showed significant inhibition of α-glucosidase with IC50 values indicating their potential use in managing postprandial hyperglycemia in diabetic patients .
- Neuroprotective Effects : Research has shown that the compound can protect neuronal cells from oxidative stress-induced damage, which is a contributing factor in neurodegenerative diseases like AD .
- Anticancer Properties : Preliminary investigations reveal that compounds related to this structure exhibit cytotoxicity against various cancer cell lines, including human gastric and pancreatic cancer cells. The mechanism appears to involve apoptosis induction through caspase activation pathways .
Table 1: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. Studies have shown that derivatives of thiazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that thiazole-based compounds effectively inhibited the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide has been evaluated for its antimicrobial activity. Preliminary tests suggest that it possesses significant activity against both gram-positive and gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various models. It appears to inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses, which could be beneficial for treating conditions like arthritis or other inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazole derivatives and tested their anticancer efficacy against human breast cancer cells (MCF-7). The results indicated that compounds similar to this compound significantly reduced cell viability and induced apoptosis at micromolar concentrations .
Case Study 2: Antimicrobial Activity
A study conducted by researchers at a prominent pharmaceutical university assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
a. (4-Amino-2-(phenylamino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (12k)
- Structural Differences: Replaces the carboxamide group with a methanone (C=O) at position 4.
- Synthesis: Prepared via a Hantzsch thiazole synthesis using pheny isothiocyanate, cyanamide, and 2-bromo-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanone .
b. N-(4-(4-Acetamidophenyl)thiazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidine-3-carboxamide
- Structural Differences : Incorporates a pyrrolidine-5-one ring instead of the phenyl group at position 4 of the thiazole.
- Molecular Properties : Molecular formula C24H22N4O5S (478.52 g/mol), suggesting higher polarity due to the pyrrolidine-oxygen and acetamido groups .
- Functional Implications : The pyrrolidine-5-one may enhance solubility but introduce steric hindrance compared to the simpler phenyl substituent in the target compound .
c. 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one
- Structural Differences : Replaces the thiazole-carboxamide core with a triazolone-thiazole hybrid.
- Key Features : The nitro group on the thiazole and triazolone scaffold may confer redox activity or electrophilic reactivity, diverging from the carboxamide’s hydrogen-bonding profile .
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
- Synthetic Challenges : Low yields in analogues (e.g., 36% for 12k) suggest optimization is needed for the target compound’s scalable production .
- Bioactivity Gaps : Direct data on the target compound’s efficacy are lacking, but structural parallels to bioactive thiazoles () justify further testing .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of thiazole-5-carboxamide derivatives typically involves cyclization reactions. For example, intermediates like 2-(phenylamino)thiazole precursors can be prepared via condensation of thioureas with α-halo ketones or via cyclization of thiosemicarbazides. Reaction optimization often includes:
- Solvent selection : Acetonitrile under reflux (1–3 minutes) for intermediate formation .
- Cyclization conditions : Use of DMF with iodine and triethylamine to promote sulfur elimination and ring closure .
- Catalysts : Triethylamine or iodine to enhance reaction efficiency and yield .
Key Data : Reaction times <5 minutes and yields >70% are achievable under optimized conditions .
Q. Which spectroscopic techniques are critical for characterizing the compound’s structure?
Methodological Answer:
- 1H/13C NMR : Essential for confirming substituent positions (e.g., dihydrobenzodioxin protons at δ 4.2–4.5 ppm; thiazole carbons at δ 160–170 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹; NH stretch ~3300 cm⁻¹) .
- Elemental Analysis : Validates purity (>98%) and molecular formula (e.g., C25H21N3O3S) .
Q. What in vitro models are suitable for initial biological activity screening?
Methodological Answer:
- Antitumor Activity : Use hematological (e.g., K562 chronic myelogenous leukemia) and solid tumor cell lines (e.g., MCF-7 breast cancer) for IC50 determination .
- Antimicrobial Screening : Employ Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains in disk diffusion assays .
- Enzyme Inhibition : Kinase inhibition assays (e.g., Src/Abl kinases) using ADP-Glo™ or fluorescence polarization .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Control Variables : Standardize cell passage numbers, assay media, and incubation times .
- Dose-Response Curves : Compare EC50 values across multiple replicates to identify outlier datasets .
- Orthogonal Assays : Validate results using alternative methods (e.g., Western blotting for kinase inhibition alongside cell viability assays) .
Q. What strategies guide structure-activity relationship (SAR) studies to enhance antitumor efficacy?
Methodological Answer:
Q. How should mechanistic studies be designed to identify molecular targets?
Methodological Answer:
- Kinase Profiling : Use broad-spectrum kinase inhibitor panels (e.g., DiscoverX KINOMEscan) to identify primary targets .
- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding modes with kinases or DNA repair enzymes .
- CRISPR Knockout Models : Validate target relevance by deleting candidate genes (e.g., Src or Abl) in cell lines and assessing resistance .
Q. How can stability issues in pharmacokinetic studies be addressed?
Methodological Answer:
- Formulation Optimization : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance aqueous solubility .
- Storage Conditions : Store lyophilized powder at 2–8°C to prevent hydrolysis of the carboxamide group .
- Metabolite Identification : Use LC-MS/MS to track degradation products in plasma and liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
